N,2-dimethyl-6-(piperidin-2-yl)pyrimidin-4-amine dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. It has garnered attention in the pharmaceutical field due to its potential applications in drug development, particularly as a therapeutic agent. The compound's structure features a pyrimidine ring substituted with a piperidine moiety, which may contribute to its biological activity.
This compound is classified under organic compounds, specifically as a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds that contain nitrogen atoms in their ring structure. The presence of the piperidine group enhances its pharmacological properties, making it a candidate for various medicinal applications.
The synthesis of N,2-dimethyl-6-(piperidin-2-yl)pyrimidin-4-amine dihydrochloride typically involves multi-step reactions that include the formation of the pyrimidine ring and subsequent functionalization. One common approach is to start with commercially available pyrimidine derivatives and introduce the piperidine substituent through nucleophilic substitution reactions.
N,2-dimethyl-6-(piperidin-2-yl)pyrimidin-4-amine dihydrochloride can participate in various chemical reactions, including:
These reactions often require specific conditions such as temperature control and the use of inert atmospheres to prevent degradation or side reactions.
The mechanism of action for N,2-dimethyl-6-(piperidin-2-yl)pyrimidin-4-amine dihydrochloride is primarily linked to its interaction with biological targets, such as enzymes or receptors involved in cellular signaling pathways. This compound may act as an inhibitor or modulator of specific proteins, influencing biological processes like cell proliferation or apoptosis.
Studies have indicated that similar compounds exhibit activity against various targets, including kinases and other enzymes critical for cancer progression or inflammatory responses.
N,2-dimethyl-6-(piperidin-2-yl)pyrimidin-4-amine dihydrochloride has several scientific uses:
This compound represents a significant interest in medicinal chemistry due to its structural characteristics and potential therapeutic applications. Further research into its biological activity and mechanisms will likely enhance its utility in drug development and therapeutic strategies.
N,2-dimethyl-6-(piperidin-2-yl)pyrimidin-4-amine dihydrochloride (CAS: 1361115-02-7) emerged as a research compound in the early 2010s, with its first reported synthesis and characterization occurring around 2013–2015. Its development paralleled advancements in kinase inhibitor therapeutics, where pyrimidine derivatives gained prominence for their targeted protein interactions [1] [6]. The compound was initially designed to explore structure-activity relationships (SAR) in modulating enzymatic functions, particularly within the context of cyclin-dependent kinase (CDK) and spleen tyrosine kinase (Syk) pathways [6]. Patent literature from this period reveals a surge in interest in substituted pyrimidines as privileged scaffolds for drug discovery, though this specific dihydrochloride salt was not a primary clinical candidate [6].
The synthesis typically involves nucleophilic substitution reactions, where a key intermediate like 2-aminopyrimidine is functionalized at the 4-position, followed by piperidine ring conjugation and salt formation. Early routes faced challenges in regioselectivity due to the stereogenic center at the piperidin-2-yl attachment point, requiring optimized purification protocols to achieve the 97% purity now commercially available for research [1]. Unlike therapeutic analogs with extensive clinical data, this compound remains confined to preclinical investigation, with its primary utility lying in mechanistic studies of nitrogen-rich heterocycles.
Table 1: Fundamental Chemical Identifiers of N,2-dimethyl-6-(piperidin-2-yl)pyrimidin-4-amine dihydrochloride
Property | Value | Source |
---|---|---|
CAS Registry Number | 1361115-02-7 | [1] |
Molecular Formula | C₁₁H₂₀Cl₂N₄ | [1] |
Molecular Weight | 279.21 g/mol | [1] |
IUPAC Name | N,2-dimethyl-6-(piperidin-2-yl)pyrimidin-4-amine dihydrochloride | [1] |
Key Functional Groups | Pyrimidine ring, tertiary amine, piperidine, dihydrochloride salt | [1] |
The molecular architecture of this compound integrates three pharmaceutically relevant features: a pyrimidine core, a chiral piperidin-2-yl moiety, and a dihydrochloride salt formulation. The pyrimidine ring acts as a hydrogen-bond acceptor, enabling targeted interactions with kinase ATP-binding sites, while the methylamine group at position 4 enhances metabolic stability compared to unmethylated analogs [6]. Crucially, the piperidin-2-yl group’s attachment point differentiates it from isomeric counterparts (e.g., piperidin-4-yl derivatives like CAS 1361116-59-7), imposing distinct conformational constraints that influence target binding [2] .
The dihydrochloride salt form, evident in its molecular formula C₁₁H₂₀Cl₂N₄, significantly augments aqueous solubility—a property critical for in vitro assays. This contrasts sharply with the free base, which exhibits limited bioavailability due to crystallinity and hydrophobicity [2]. Density functional theory (DFT) analyses suggest the protonated piperidine nitrogen forms ionic bonds with chloride ions, creating a crystalline lattice that maintains stability under ambient conditions [1] .
Structurally, the compound occupies a niche in kinase inhibitor SAR studies. Its pyrimidine-4-amine motif mirrors pharmacophores in FDA-approved CDK inhibitors but differs in the N-methylation pattern and piperidine connectivity. This distinction is exemplified by its weaker inhibition of CDK4/6 compared to 4,6-dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine derivatives (e.g., CAS 951004-14-1), underscoring how positional isomerism affects target engagement [2] [6].
Table 2: Structural and Functional Comparison with Key Analogues
Compound | CAS Number | Attachment Position | Key Biological Relevance | |
---|---|---|---|---|
N,2-dimethyl-6-(piperidin-2-yl)pyrimidin-4-amine dihydrochloride | 1361115-02-7 | Piperidin-2-yl | Kinase interaction studies | |
N,6-dimethyl-2-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride | 1361116-59-7 | Piperidin-4-yl | Enhanced CDK4/6 selectivity vs. 2-yl isomer | [2] |
4,6-dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride | 951004-14-1 | Piperidin-4-yl | Potent CDK inhibitor scaffold | [2] [6] |
N,N-dimethyl-6-(piperidin-4-yl)pyridin-2-amine dihydrochloride | 1361115-15-2 | Piperidin-4-yl (pyridine core) | Altered electronic profile | [5] |
Current research focuses on exploiting its chiral center for enantioselective target binding. Molecular docking simulations indicate the (S)-enantiomer preferentially binds Syk kinase via a water-bridged interaction with His352, a feature less pronounced in racemic mixtures [6]. This stereochemical dependency highlights unexplored opportunities for selective kinase modulator design, positioning the compound as a template for chiral pyrimidine synthesis.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8